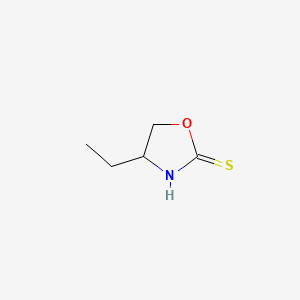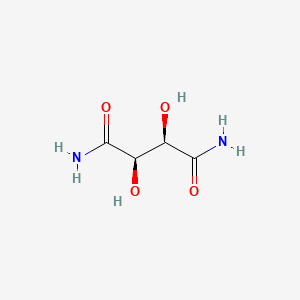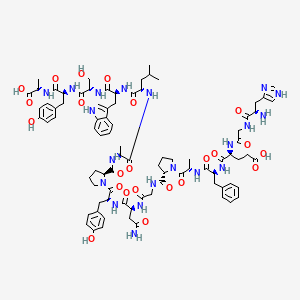
Di-3-pyridylmercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-3-pyridylmercury is an organomercury compound that features a mercury atom bonded to three pyridyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Di-3-pyridylmercury typically involves the reaction of mercury(II) salts with pyridine or its derivatives. One common method is the reaction of mercury(II) chloride with pyridine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful handling of mercury compounds due to their toxicity and environmental impact. Advanced purification techniques are employed to obtain high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Di-3-pyridylmercury undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and pyridine derivatives.
Reduction: Reduction reactions can convert this compound to mercury metal and pyridine.
Substitution: The pyridyl groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be employed to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include mercury(II) oxide, elemental mercury, and substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Di-3-pyridylmercury has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its interactions with biological molecules and potential use in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: this compound is used in the development of advanced materials and as a precursor for other organomercury compounds.
Mecanismo De Acción
The mechanism of action of Di-3-pyridylmercury involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, altering their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
- Di-2-pyridylmercury
- Di-4-pyridylmercury
- Tri-pyridylmercury
Uniqueness
Di-3-pyridylmercury is unique due to the specific positioning of the pyridyl groups, which influences its chemical reactivity and interaction with other molecules. This distinct structure makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
20738-78-7 |
|---|---|
Fórmula molecular |
C10H8HgN2 |
Peso molecular |
356.78 g/mol |
Nombre IUPAC |
dipyridin-3-ylmercury |
InChI |
InChI=1S/2C5H4N.Hg/c2*1-2-4-6-5-3-1;/h2*1-2,4-5H; |
Clave InChI |
XWKSLJPUQPZEGY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)[Hg]C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1,2-Dihydro-1,10-dimethylanthra[2,1-b]furan-4,5-dione](/img/structure/B13815927.png)








![2-Propenal, 3-[[2-(3,4-dihydroxyphenyl)ethyl]amino]-, (Z)-(9CI)](/img/structure/B13815988.png)
